molecular formula C19H16ClN3O3S3 B12018115 Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate

Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate

Cat. No.: B12018115
M. Wt: 466.0 g/mol
InChI Key: WKUCWIRUACXDCR-UHFFFAOYSA-N
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Description

Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is a complex organic compound with the molecular formula C19H16ClN3O3S3. This compound is notable for its unique structure, which includes a thiadiazole ring, a chlorobenzyl group, and a benzoate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate typically involves multiple steps:

    Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The methyl 4-chlorobenzoate is then subjected to hydrazination to form the corresponding hydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and hydrazine hydrate to form the 1,3,4-thiadiazole ring.

    Thioether Formation: The thiadiazole compound is then reacted with 4-chlorobenzyl chloride to introduce the chlorobenzyl group.

    Acetylation: The final step involves the acetylation of the thiadiazole derivative with methyl 4-aminobenzoate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a biochemical probe due to its unique structure.

    Medicine: Research is ongoing into its potential as an antiviral or anticancer agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole ring and chlorobenzyl group. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring and chlorobenzyl group but lacks the benzoate ester.

    Methyl 4-((E)-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)benzoate: Similar structure but with a hydrazono group instead of an amino group.

Uniqueness

Methyl 4-{[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoate is unique due to its combination of a thiadiazole ring, chlorobenzyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C19H16ClN3O3S3

Molecular Weight

466.0 g/mol

IUPAC Name

methyl 4-[[2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C19H16ClN3O3S3/c1-26-17(25)13-4-8-15(9-5-13)21-16(24)11-28-19-23-22-18(29-19)27-10-12-2-6-14(20)7-3-12/h2-9H,10-11H2,1H3,(H,21,24)

InChI Key

WKUCWIRUACXDCR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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